molecular formula C20H20N4O5S B4711089 2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B4711089
M. Wt: 428.5 g/mol
InChI Key: GRMXXOOSKCVKAM-UHFFFAOYSA-N
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Description

2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methylpiperidine, which can be achieved through the hydrogenation of 4-methylpyridine.

    Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chloride to introduce the sulfonyl group.

    Oxadiazole Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with a nitrophenyl derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its oxadiazole ring, in particular, is a key differentiator, providing unique properties not found in similar compounds.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-14-8-10-23(11-9-14)30(27,28)18-7-3-5-16(13-18)20-22-21-19(29-20)15-4-2-6-17(12-15)24(25)26/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMXXOOSKCVKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
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2-[3-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

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